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molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1417572
M. Wt: 168.15 g/mol
InChI Key: NRYKSXYBFPTTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380340

Procedure details

A solution of 51.2 g (0.4 moles) 3-amino-4-nitropyrazole in 650 ml dried DMF is slowly added by drops to a suspension of 10 g (0.4 moles) sodium hydride in 200 ml dried DMF. After the reaction is concluded, 121 g (0.6 moles) 1,3-dibromopropane in 250 ml DMF are added. The mixture is then heated for 5 hours accompanied by reflux. After cooling, the preparation is reduced to dryness. When the residue is treated with 300 ml dichloromethane and subsequently cooled to 0° C. the product is precipitated out together with NaBr. The raw product is recrystallized from 1200 ml ethanol. 59 g (38%) ocher-colored crystals with a melting point of 251°-252° C. are obtained.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][NH:4][N:3]=1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15]Br.ClCCl>CN(C=O)C>[N+:7]([C:6]1[CH:5]=[N:4][N:3]2[CH2:15][CH2:14][CH2:13][NH:1][C:2]=12)([O-:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
NC1=NNC=C1[N+](=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
121 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
by reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
is precipitated out together with NaBr
CUSTOM
Type
CUSTOM
Details
The raw product is recrystallized from 1200 ml ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN2C1NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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